molecular formula C8H4BrF3O B1283289 3'-Bromo-2,2,2-trifluoroacetophenone CAS No. 655-26-5

3'-Bromo-2,2,2-trifluoroacetophenone

Cat. No. B1283289
CAS RN: 655-26-5
M. Wt: 253.02 g/mol
InChI Key: JOKNUXPHMQZTQB-UHFFFAOYSA-N
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Description

The compound 3'-Bromo-2,2,2-trifluoroacetophenone is a fluorinated organic compound that is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an acetophenone structure. This compound serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds and in the derivatization of carboxylic acids for analytical purposes .

Synthesis Analysis

The synthesis of related bromo- and trifluoromethyl-containing compounds has been reported in the literature. For instance, 3-bromo-1,1,1-trifluoroacetone, a closely related compound, is readily available and has been utilized in the synthesis of different trifluoromethylated heterocycles and aliphatic compounds . Similarly, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for further radical cyclization . These synthetic approaches highlight the reactivity of bromo- and trifluoromethyl-substituted compounds in forming more complex structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Bromo-2,2,2-trifluoroacetophenone has been studied using various techniques such as X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Although not directly related to 3'-Bromo-2,2,2-trifluoroacetophenone, this study provides insight into the structural aspects of bromo- and difluoroacetate compounds.

Chemical Reactions Analysis

The reactivity of bromo- and trifluoromethyl-substituted compounds in chemical reactions is well-documented. 3-Bromo-2-pyrone, for example, undergoes smooth and regiospecific Diels-Alder cycloadditions with various dienophiles, followed by reductive debromination to produce halogen-free cycloadducts . Additionally, α-bromo enones have been reacted with 1,2-diamines to form 3-(trifluoromethyl)piperazin-2-ones via a rearrangement process . These reactions demonstrate the potential of bromo- and trifluoromethyl-substituted compounds to participate in complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Bromo-2,2,2-trifluoroacetophenone and related compounds are influenced by the presence of the bromine atom and the trifluoromethyl group. These substituents can affect the compound's reactivity, boiling point, solubility, and other physicochemical characteristics. For instance, the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester in the derivatization of carboxylic acids suggests that the bromo- and trifluoromethyl groups can enhance the reactivity of the compound towards nucleophilic attack, facilitating the formation of stable derivatives for analytical applications . The synthesis of 1,1,1-trifluoro-1,2-epoxypropane from 3-bromo-1,1,1-trifluoroacetone further illustrates the chemical versatility of such compounds .

Scientific Research Applications

Chemical Derivatization in High-Performance Liquid Chromatography

3'-Bromo-2,2,2-trifluoroacetophenone has been utilized in the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC). It is used to prepare carboxylic acid 4'-bromophenacyl ester derivatives, aiding in spectrophotometric detection in HPLC. This application enhances the ability to analyze complex mixtures in chemical and biological samples (Ingalls et al., 1984).

Synthesis of Novel Fluorinated Polymers

The compound plays a critical role in synthesizing novel fluorinated polymers, particularly in the creation of polyimides. These materials have applications in high-performance areas due to their exceptional thermal stability and chemical resistance (Brink et al., 1994).

Versatile Fluorinated Building Block

3'-Bromo-2,2,2-trifluoroacetophenone is acknowledged as a versatile fluorinated building block, useful in synthesizing a variety of trifluoromethylated heterocycles and aliphatic compounds. This broad utility in synthesis highlights its importance in chemical research (Lui et al., 1998).

Analyzing Non-Covalent Interactions

In studies combining rotational spectroscopy and quantum-chemical computations, this compound has been instrumental in analyzing non-covalent interactions. It's particularly used in examining the stability and bonding features of complexes formed with water, providing insights into the influence of fluorine atoms on such interactions (Lei et al., 2020).

Optimizing 19F NMR Studies in Proteins

The sensitivity of its trifluoromethyl group to local environments makes it useful in fluorine (19F) NMR studies of proteins. Such studies are critical for understanding different protein conformations and states, contributing to advancements in structural biology and drug development (Ye et al., 2015).

Catalysis in Chemical Reactions

It acts as an organocatalyst in the oxidation of tertiary amines and azines to N-oxides. This role as a catalyst is crucial in various synthetic and transformation processes in organic chemistry (Limnios & Kokotos, 2014).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The compound may be used in the preparation of carbonyl-bridged bithiazole derivatives . It could also be used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .

properties

IUPAC Name

1-(3-bromophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKNUXPHMQZTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562586
Record name 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2,2,2-trifluoroacetophenone

CAS RN

655-26-5
Record name 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-2,2,2-trifluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a dry round bottom flask, 3-bromo-benzoic acid methyl ester (2 g, 9.3 mmol, Aldrich Chemical Company) and trimethyl(trifluoromethyl)silane (1.72 mL, 11.6 mmol, Aldrich Chemical Company) were dissolved in dry toluene (50 mL). Upon cooling the solution to −78° C., TBAF (232 μL, 0.23 mmol) was added and the reaction was allowed to warm up slowly to rt overnight. After stirring for 20 hr, 2N HCl (50 mL) and EtOAc (100 mL) were added, the layers were separated, and the aqueous layer was extracted with another portion of EtOAc. The combined organic fractions were dried (MgSO4), concentrated in vacuo, and resulting crude oil was purified using SiO2 flash chromatography (elution: 5–20% EtOAc in hexanes) to give 1.5 g (65%) the title compound as a light yellow oil. 1H-NMR (CDCl3; 400 MHz) δ 8.18 (br s, 1H), 7.98–8.00 (m, 1H), 7.82–7.85 (m, 1H), 7.42–7.46 (m, 1H). 19F-NMR (CDCl3; 400 MHz) δ −72.06 (s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
232 μL
Type
catalyst
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SS Ribeiro, C Raminelli, ALM Porto - Journal of Fluorine Chemistry, 2013 - Elsevier
Enzymatic kinetic resolution of organofluorine rac-alcohols by CALB yielded (−)-(R)-2,2,2-trifluoro-1-phenylethanol (2a), (−)-(R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol (2b), (−)-(R)-1-(…
Number of citations: 25 www.sciencedirect.com
S Hyde, J Veliks, DMH Ascough, R Szpera, RS Paton… - Tetrahedron, 2019 - Elsevier
Aryl substituted 2,2,2-trifluorodiazoethanes undergo rhodium(II)-catalysed insertion reactions with tin hydrides affording the corresponding α-(trifluoromethyl)benzyl stannanes. This …
Number of citations: 13 www.sciencedirect.com
IG Zenkevich, AA Makarov, EV Eliseenkov - Journal of Analytical …, 2007 - Springer
The gas-chromatographic retention of a series of fluoroalkylarenes on the standard nonpolar polydimethylsiloxane stationary phase OV-101 was characterized, and the retention …
Number of citations: 5 link.springer.com

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